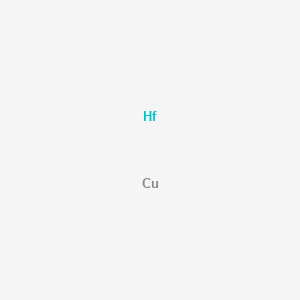
Copper;hafnium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-hafnium is an intermetallic compound formed by the combination of copper and hafnium. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, making it valuable in various industrial applications. Copper, on the other hand, is a well-known metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of copper-hafnium compounds typically involves high-temperature processes. One common method is the direct reaction of copper and hafnium metals at elevated temperatures. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Cu+Hf→Cu-Hf
Industrial Production Methods: Industrial production of copper-hafnium compounds often involves alloying processes. The metals are melted together in an electric arc furnace or induction furnace. The molten mixture is then cast into molds to form ingots, which can be further processed into desired shapes and sizes.
化学反应分析
Types of Reactions: Copper-hafnium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the compound can react with halogens to form hafnium tetrahalides:
Hf+2Cl2→HfCl4
Common Reagents and Conditions: Common reagents used in reactions with copper-hafnium compounds include halogens (e.g., chlorine, bromine), oxygen, and sulfur. These reactions typically occur at high temperatures to facilitate the formation of the desired products.
Major Products: The major products formed from these reactions include hafnium tetrahalides (e.g., hafnium tetrachloride) and oxides (e.g., hafnium dioxide).
科学研究应用
Copper-hafnium compounds have a wide range of applications in scientific research and industry:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Studied for their potential use in radiation therapy due to hafnium’s ability to absorb neutrons.
Industry: Used in the production of high-temperature alloys and components for aerospace and nuclear reactors.
作用机制
The mechanism of action of copper-hafnium compounds depends on their specific application. In catalysis, the compound’s surface properties facilitate the adsorption and activation of reactants. In radiation therapy, hafnium’s neutron absorption properties are utilized to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
相似化合物的比较
- Copper-zirconium
- Copper-titanium
- Copper-niobium
These compounds share some properties with copper-hafnium but differ in their specific applications and unique characteristics.
属性
CAS 编号 |
210885-30-6 |
|---|---|
分子式 |
CuHf |
分子量 |
242.03 g/mol |
IUPAC 名称 |
copper;hafnium |
InChI |
InChI=1S/Cu.Hf |
InChI 键 |
HDLKRBKBZRWMHV-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)

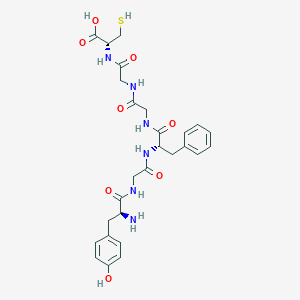
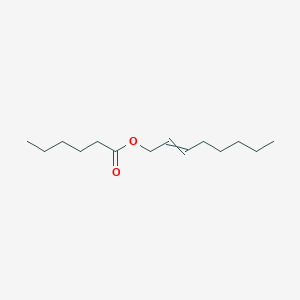
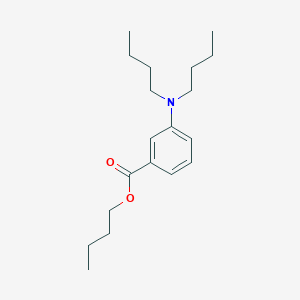

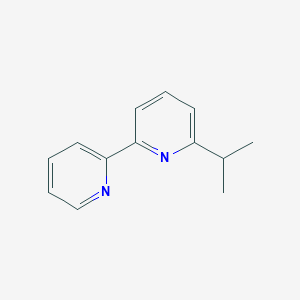
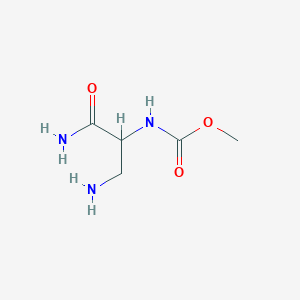
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
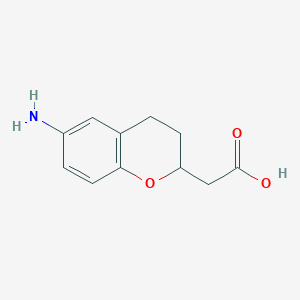
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
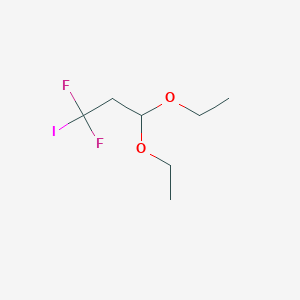
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)

